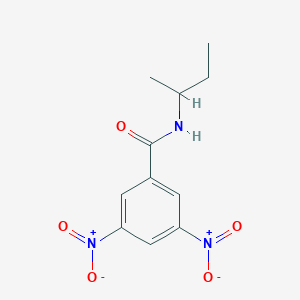

N-(sec-butyl)-3,5-dinitrobenzamide

Description

Structural Context and Significance of Dinitrobenzamide Derivatives in Organic Chemistry

Dinitrobenzamide derivatives are a class of organic compounds characterized by a benzamide (B126) core substituted with two nitro groups. The 3,5-dinitro substitution pattern is particularly common in research due to the strong electron-withdrawing nature of the nitro groups, which significantly influences the electronic properties of the aromatic ring and the amide functionality. This electronic feature makes the aromatic ring π-acidic, meaning it has a tendency to accept electron density from other molecules.

This π-acidity is a cornerstone of their application in various fields. For instance, 3,5-dinitrobenzoyl derivatives are frequently used as derivatizing agents in chromatography to enhance the separation and detection of other molecules, particularly those with electron-rich (π-basic) aromatic systems. The interaction between the electron-poor dinitrobenzoyl group and an electron-rich analyte can lead to the formation of charge-transfer complexes, which aids in their chromatographic resolution.

Furthermore, the dinitrobenzamide scaffold has been explored in medicinal chemistry. Research has shown that certain N-(substituted)-3,5-dinitrobenzamide derivatives exhibit potential as anti-tuberculosis agents. acs.org These compounds are thought to act by inhibiting the enzyme decaprenyl-phospho-ribose-2'-epimerase (DprE1), a critical component in the cell wall synthesis of Mycobacterium tuberculosis. acs.org

Research Landscape for N-Substituted Benzamides with Chiral Alkyl Chains

The incorporation of a chiral alkyl chain, such as a sec-butyl group, onto the nitrogen atom of a benzamide introduces a stereogenic center into the molecule. This chirality is of paramount importance in several areas of chemical research, most notably in the field of chiral recognition and separation.

N-substituted benzamides bearing chiral alkyl chains have been extensively investigated as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are designed to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral compound. The principle behind this separation lies in the differential interaction between the two enantiomers of an analyte and the chiral environment of the CSP. The differing stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector leads to different retention times in the chromatographic column, thus enabling their separation.

The effectiveness of these chiral separations is highly dependent on the nature of the chiral alkyl chain and the substituents on the benzamide ring. The size, shape, and conformational flexibility of the alkyl group, along with the presence of other functional groups capable of hydrogen bonding or π-π interactions, all contribute to the enantioselective recognition process. nih.gov

Rationale and Research Objectives for Investigating N-(sec-butyl)-3,5-dinitrobenzamide

The specific investigation of N-(sec-butyl)-3,5-dinitrobenzamide is driven by the synergistic combination of its constituent parts: the chiral sec-butyl group and the π-acidic 3,5-dinitrobenzamide (B1662146) moiety. The primary research objective is to understand and exploit the principles of chiral recognition.

The rationale for studying this particular compound can be broken down into several key aspects:

Probing Chiral Recognition Mechanisms: The relatively simple and well-defined structure of N-(sec-butyl)-3,5-dinitrobenzamide makes it an excellent model system for studying the fundamental interactions that govern chiral recognition. Researchers can systematically investigate how the sec-butyl group's stereochemistry influences its interaction with other chiral molecules.

Development of Chiral Resolving Agents: The 3,5-dinitrobenzoyl group is a well-established π-acidic "tag" used for the derivatization of chiral alcohols and amines to facilitate their enantiomeric separation by HPLC. orgsyn.org By incorporating the chiral sec-butylamine (B1681703), the resulting amide can itself be studied for its ability to resolve other racemic mixtures.

Influence of Steric Effects: The sec-butyl group introduces a degree of steric hindrance around the amide bond. Studies on related N-substituted benzamides have shown that the steric bulk of the N-alkyl substituent can significantly influence the compound's conformation and reactivity. rsc.org Investigating N-(sec-butyl)-3,5-dinitrobenzamide allows for a detailed analysis of how this specific level of steric hindrance impacts its chemical and physical properties.

Synthesis and Characterization Data

| Reactants | Product | Reaction Type |

| sec-Butylamine | N-(sec-butyl)-3,5-dinitrobenzamide | Acylation |

| 3,5-Dinitrobenzoyl chloride |

Characterization of the resulting compound would rely on standard spectroscopic techniques. The expected data, based on analogous structures, is summarized below.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the dinitrobenzoyl ring, the amide N-H proton, and the distinct signals of the sec-butyl group (methine, methylene (B1212753), and methyl protons) with characteristic splitting patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with those bearing nitro groups shifted downfield), and the individual carbons of the sec-butyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Propriétés

IUPAC Name |

N-butan-2-yl-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-3-7(2)12-11(15)8-4-9(13(16)17)6-10(5-8)14(18)19/h4-7H,3H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRELATEYDEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control for N Sec Butyl 3,5 Dinitrobenzamide

Strategies for the Formation of the Amide Bond in Dinitrobenzamide Systems

The synthesis of N-(sec-butyl)-3,5-dinitrobenzamide hinges on the formation of a stable amide bond between 3,5-dinitrobenzoic acid and sec-butylamine (B1681703). The electron-withdrawing nature of the two nitro groups on the aromatic ring significantly activates the carboxylic acid group, facilitating its reaction with the amine.

Conventional Amide Coupling Methodologies

Traditional methods for creating the amide linkage in N-(sec-butyl)-3,5-dinitrobenzamide typically involve the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. A primary route is the conversion of 3,5-dinitrobenzoic acid into its more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the synthesized 3,5-dinitrobenzoyl chloride with sec-butylamine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) to scavenge the liberated HCl, affords the desired amide.

Alternatively, peptide coupling reagents are extensively used to facilitate the direct reaction between the carboxylic acid and the amine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are prominent in this class. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by sec-butylamine. To enhance the efficiency of the coupling and to suppress potential side reactions, particularly racemization at the chiral center of sec-butylamine, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often incorporated into the reaction mixture.

Table 1: Conventional Amide Coupling Reagents and Conditions

| Coupling Reagent | Additive | Typical Solvent |

|---|---|---|

| Thionyl Chloride | None | Dichloromethane (B109758) (DCM) |

| Oxalyl Chloride | None | Dichloromethane (DCM) |

| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) |

Exploration of Advanced Synthetic Approaches to N-(sec-butyl)-3,5-dinitrobenzamide

In the pursuit of higher yields, purities, and more environmentally benign synthetic routes, advanced methodologies are being explored. Phosphonium and uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), represent a step forward. These reagents are known for their high coupling efficiency, rapid reaction times, and the formation of water-soluble byproducts, which simplifies product purification.

Introduction of the sec-Butyl Moiety: Emphasis on Stereoselective Synthesis

The sec-butyl group possesses a stereocenter, leading to the existence of (R)- and (S)-enantiomers of N-(sec-butyl)-3,5-dinitrobenzamide. The synthesis of enantiomerically pure forms is critical for applications such as chiral recognition and as chiral derivatizing agents in analytical chemistry.

Utilization of Chiral Amines and Auxiliaries in Amide Formation

The most straightforward method to obtain a specific enantiomer of N-(sec-butyl)-3,5-dinitrobenzamide is to employ an enantiomerically pure starting material. Commercially available (R)-sec-butylamine or (S)-sec-butylamine can be directly reacted with an activated form of 3,5-dinitrobenzoic acid. This reaction typically proceeds with retention of the stereochemical integrity of the chiral center, yielding the corresponding (R)- or (S)-amide.

Diastereoselective and Enantioselective Synthesis Pathways for Chiral Centers

When starting with a racemic mixture of sec-butylamine, resolution techniques can be employed. A classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives. The resulting diastereomers often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the enantiomerically pure (R)- or (S)-sec-butylamine, which is then used in the amide synthesis.

Optimization of Reaction Conditions and Yields for N-(sec-butyl)-3,5-dinitrobenzamide Synthesis

The successful synthesis of N-(sec-butyl)-3,5-dinitrobenzamide with high yield and purity is contingent upon the careful optimization of several reaction parameters. The choice of solvent, temperature, reaction time, and the stoichiometry of the reagents all play crucial roles.

For instance, in the acyl chloride route, solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm and then allowed to proceed at room temperature. The selection of a suitable base, like triethylamine or N,N-diisopropylethylamine (DIPEA), is also critical for neutralizing the generated HCl without interfering with the primary reaction.

In carbodiimide-mediated couplings, polar aprotic solvents like dimethylformamide (DMF) or DCM are preferred. The stoichiometry of the coupling agent and any additives must be precisely controlled to drive the reaction to completion while minimizing the formation of byproducts.

Table 2: Key Parameters for Optimization of N-(sec-butyl)-3,5-dinitrobenzamide Synthesis

| Parameter | Variable Options | Influence on Reaction |

|---|---|---|

| Solvent | DCM, THF, DMF | Affects reagent solubility and reaction kinetics. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side product formation. |

| Base | Triethylamine, DIPEA | Neutralizes acidic byproducts. |

| Coupling Agent | DCC, EDC, PyBOP | Activates the carboxylic acid for amidation. |

| Additive | HOBt, HOAt | Enhances coupling efficiency and reduces racemization. |

A systematic approach, potentially involving design of experiments (DoE), can be employed to identify the optimal combination of these parameters, thereby maximizing the synthetic efficiency of N-(sec-butyl)-3,5-dinitrobenzamide.

Purification Techniques for N-(sec-butyl)-3,5-dinitrobenzamide and Related Analogs

The purification of crude N-(sec-butyl)-3,5-dinitrobenzamide and structurally similar N-substituted dinitrobenzamides typically involves one or a combination of chromatographic and crystallization-based methods. These techniques are effective in separating the desired amide from potential impurities such as residual 3,5-dinitrobenzoyl chloride, the corresponding amine, and other side-products formed during the reaction.

Column Chromatography:

Flash column chromatography over silica (B1680970) gel is a widely adopted method for the purification of N-substituted-3,5-dinitrobenzamides. acs.orgresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

A common eluent system for these compounds is a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, typically ethyl acetate (B1210297). acs.orgresearchgate.netrsc.org The polarity of the solvent mixture is optimized to achieve a good separation between the product and impurities. For instance, in the purification of a related compound, N-butyl-3,5-dinitrobenzamide, a solvent mixture of cyclohexane/ethyl acetate in a 2:1 ratio was used as the eluent. acs.org For other dinitrobenzamide derivatives, the gradient of the eluent may be increased from a non-polar mixture (e.g., hexane:ethyl acetate, 8:2) to a more polar one (e.g., 1:1) to effectively elute the desired compound from the column. researchgate.net

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. researchgate.net After collection, the solvent is removed from the fractions containing the pure compound, usually by rotary evaporation, to yield the purified solid.

Recrystallization:

Recrystallization is another powerful technique for purifying solid compounds like N-(sec-butyl)-3,5-dinitrobenzamide. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

For benzamide (B126) derivatives, ethanol (B145695) is often a suitable recrystallization solvent. mnstate.edu In some cases, a mixed solvent system, such as ethanol and water, may be employed to achieve optimal crystallization. mnstate.edu The process involves dissolving the crude solid in hot ethanol and then gradually adding water until the solution becomes slightly turbid. Upon cooling, pure crystals of the product are expected to form. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. For other related dinitrobenzoate derivatives, recrystallization from solvents like ether or hexane has also been reported. rsc.orgorgsyn.org

The effectiveness of both column chromatography and recrystallization is often high, and the choice between them may depend on the specific impurity profile and the quantity of material to be purified. In some instances, a combination of both techniques is used to achieve the highest possible purity.

Data Table: Purification Parameters for N-Substituted-3,5-Dinitrobenzamides and Analogs

| Compound/Analog | Purification Method | Stationary Phase | Eluent/Solvent System | Reference |

| N-butyl-3,5-dinitrobenzamide | Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (2:1) | acs.org |

| N-substituted-3,5-dinitrobenzamides | Column Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate (gradient) | researchgate.net |

| Amine derivatives (general) | Recrystallization | - | Ethanol/Water | mnstate.edu |

| Methyl 3,5-dinitrobenzoate (B1224709) | Recrystallization | - | Ether | orgsyn.org |

| Keto-ester | Recrystallization | - | Hexane | rsc.org |

| Crude keto-ester | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (5:1) | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of N Sec Butyl 3,5 Dinitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Chemical Shift Anisotropy and Connectivity

The ¹H NMR spectrum of N-(sec-butyl)-3,5-dinitrobenzamide is predicted to exhibit distinct signals corresponding to the protons of the dinitrobenzoyl and the sec-butyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the two nitro groups and the amide functionality.

The aromatic region is expected to show two signals for the dinitrobenzoyl protons. The proton at the C2 position (H-2) and C6 position (H-6) are chemically equivalent and are expected to appear as a doublet, significantly downfield due to the deshielding effect of the adjacent nitro groups and the carbonyl group. The proton at the C4 position (H-4) is anticipated to appear as a triplet, also at a low field.

The amide proton (N-H) is expected to be a doublet due to coupling with the methine proton of the sec-butyl group. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

The sec-butyl group will present a more complex pattern. The methine proton (-CH-) will be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (-CH₂-) will be diastereotopic and are expected to appear as a complex multiplet. The two methyl groups (-CH₃) will also be distinct, with one appearing as a doublet (coupled to the methine proton) and the other as a triplet (coupled to the methylene protons).

Predicted ¹H NMR Data for N-(sec-butyl)-3,5-dinitrobenzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 9.10 - 9.20 | d | ~2.2 |

| H-4 (Aromatic) | 9.00 - 9.10 | t | ~2.2 |

| N-H (Amide) | 8.50 - 8.80 | d | ~8.0 |

| -CH- (sec-butyl) | 4.00 - 4.20 | m | - |

| -CH₂- (sec-butyl) | 1.50 - 1.70 | m | - |

| -CH₃ (doublet, sec-butyl) | 1.20 - 1.30 | d | ~6.5 |

| -CH₃ (triplet, sec-butyl) | 0.90 - 1.00 | t | ~7.4 |

This data is predicted based on analogous compounds and general NMR principles.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides direct information about the carbon framework of N-(sec-butyl)-3,5-dinitrobenzamide. The spectrum will be characterized by signals for the aromatic carbons, the amide carbonyl carbon, and the carbons of the sec-butyl group.

The carbonyl carbon (C=O) of the amide is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-165 ppm. The aromatic carbons will also appear in the downfield region. The carbons bearing the nitro groups (C-3 and C-5) are expected to be highly deshielded, appearing around 148 ppm. The carbon attached to the carbonyl group (C-1) will also be downfield, while the carbons ortho and para to the carbonyl group (C-2, C-6, and C-4) will have distinct chemical shifts.

The carbons of the sec-butyl group will appear in the upfield region of the spectrum. The methine carbon (-CH-) will be the most downfield of the alkyl signals, followed by the methylene carbon (-CH₂-), and finally the two methyl carbons (-CH₃).

Predicted ¹³C NMR Data for N-(sec-butyl)-3,5-dinitrobenzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 162.0 - 164.0 |

| C-3, C-5 (Aromatic, C-NO₂) | 148.0 - 149.0 |

| C-1 (Aromatic, C-C=O) | 138.0 - 140.0 |

| C-2, C-6 (Aromatic) | 128.0 - 129.0 |

| C-4 (Aromatic) | 121.0 - 122.0 |

| -CH- (sec-butyl) | 47.0 - 49.0 |

| -CH₂- (sec-butyl) | 29.0 - 31.0 |

| -CH₃ (doublet, sec-butyl) | 19.0 - 21.0 |

| -CH₃ (triplet, sec-butyl) | 10.0 - 12.0 |

This data is predicted based on analogous compounds and general NMR principles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For N-(sec-butyl)-3,5-dinitrobenzamide, COSY would show correlations between the aromatic protons (H-2/H-6 with H-4), confirming their positions on the benzene (B151609) ring. In the sec-butyl group, correlations would be observed between the N-H proton and the methine proton, the methine proton and both the methylene and one of the methyl protons, and between the methylene protons and the other methyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic C-2/C-6 signal would show a cross-peak with the aromatic H-2/H-6 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons and linking different parts of the molecule. Key expected correlations for N-(sec-butyl)-3,5-dinitrobenzamide would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and the methine carbon of the sec-butyl group.

The aromatic protons (H-2, H-6, and H-4) showing correlations to the carbonyl carbon and other aromatic carbons.

The protons of the sec-butyl group showing correlations to other carbons within the sec-butyl chain and potentially to the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-(sec-butyl)-3,5-dinitrobenzamide will be dominated by characteristic absorption bands for the amide, nitro, and alkyl groups.

N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations will appear as weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the sec-butyl group will be observed as strong bands in the 2850-2970 cm⁻¹ region.

C=O Stretching (Amide I): A very strong and sharp absorption band is expected between 1640 and 1680 cm⁻¹ due to the carbonyl stretching of the amide group.

N-H Bending (Amide II): A strong band is anticipated in the range of 1530-1570 cm⁻¹ corresponding to the N-H bending vibration coupled with C-N stretching.

NO₂ Stretching: Two strong absorption bands are characteristic of the nitro groups. The asymmetric stretching vibration is expected around 1520-1560 cm⁻¹, and the symmetric stretching vibration around 1340-1360 cm⁻¹.

Aromatic C=C Stretching: Medium to weak bands for the aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

Predicted FTIR Data for N-(sec-butyl)-3,5-dinitrobenzamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

This data is predicted based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, non-polar and symmetric bonds often show strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring is expected to be a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C-C stretching vibrations will also be visible.

NO₂ Symmetric Stretching: The symmetric stretching of the nitro groups is expected to be a very strong and characteristic band in the Raman spectrum, often more intense than in the IR spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present and can provide complementary information to the FTIR data.

C-C Skeletal Vibrations: The C-C single bond stretching and bending vibrations of the sec-butyl group will give rise to signals in the fingerprint region (below 1500 cm⁻¹).

The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of N-(sec-butyl)-3,5-dinitrobenzamide, confirming the presence of all key functional groups and providing insights into the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of N-(sec-butyl)-3,5-dinitrobenzamide is dictated by the chromophores present in its structure: the 3,5-dinitrophenyl ring and the amide carbonyl group. The interaction between these groups gives rise to characteristic electronic transitions.

The primary chromophore is the dinitroaromatic system. The benzene ring conjugated with two nitro groups and a carbonyl group constitutes an extended π-system. This leads to intense π → π* transitions, typically observed at shorter wavelengths. For many conjugated aromatic compounds, these absorptions occur in the 200-300 nm region. For instance, studies on similar 3,5-dinitrobenzoate (B1224709) derivatives show strong absorptions in this range. rsc.orgrsc.org

Additionally, the presence of non-bonding electrons (n-electrons) on the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen of the amide, allows for n → π* transitions. These transitions are generally of lower intensity (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. The n → π* transition for a carbonyl group in such a system is an expected feature.

The 3,5-dinitrobenzamido moiety is also known to participate in charge-transfer (CT) interactions, which can influence the electronic absorption spectrum.

Table 1: Expected Electronic Transitions for N-(sec-butyl)-3,5-dinitrobenzamide

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Dinitroaromatic ring, Amide C=O | Shorter Wavelength (e.g., < 300 nm) | High (Allowed) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the parent ion, allowing for the unambiguous determination of its elemental composition. For N-(sec-butyl)-3,5-dinitrobenzamide, the molecular formula is C₁₁H₁₃N₃O₅. The exact mass can be calculated from the sum of the exact masses of its constituent isotopes.

HRMS also reveals characteristic fragmentation patterns upon ionization, which helps to confirm the molecular structure. Expected fragmentation pathways for N-(sec-butyl)-3,5-dinitrobenzamide would include:

Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) from the sec-butyl group.

Amide Bond Cleavage: Scission of the C-N bond between the carbonyl carbon and the amide nitrogen, leading to the formation of a 3,5-dinitrobenzoyl cation ([C₇H₃N₂O₅]⁺) and a sec-butylamine (B1681703) radical, or vice versa.

Loss of Nitro Groups: Sequential loss of nitro (NO₂) groups from the aromatic ring.

Characterization of related N-alkyl nitrobenzamides and 3,5-dinitrobenzoate derivatives consistently relies on HRMS for structural confirmation. rsc.orgnih.govresearchgate.net

Table 2: Calculated High-Resolution Mass Data for N-(sec-butyl)-3,5-dinitrobenzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₅ |

| Monoisotopic Mass (Calculated) | 267.08552 Da |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

An SC-XRD analysis would provide the exact spatial coordinates of each non-hydrogen atom. This allows for the precise measurement of all bond lengths and angles. Crucially, for a chiral molecule like N-(sec-butyl)-3,5-dinitrobenzamide (the sec-butyl carbon is a stereocenter), crystallographic analysis of a single enantiomer can determine its absolute configuration (R or S).

Table 3: Typical Bond Lengths and Angles Expected in N-(sec-butyl)-3,5-dinitrobenzamide

| Feature | Bond/Angle | Expected Value |

|---|---|---|

| Amide Group | C=O | ~1.23 Å |

| C-N | ~1.33 Å | |

| N-H | ~0.86 Å | |

| Nitro Group | N-O | ~1.22 Å |

| O-N-O | ~125° | |

| Aromatic Ring | C-C | ~1.39 Å |

| C-N (nitro) | ~1.48 Å |

Note: These are typical values based on related structures like ebastinium 3,5-dinitrobenzoate and may vary slightly. st-andrews.ac.uk

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. In N-(sec-butyl)-3,5-dinitrobenzamide, the most significant interaction is expected to be hydrogen bonding. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This typically leads to the formation of robust supramolecular synthons.

Studies on adducts of 3,5-dinitrobenzamide (B1662146) and other secondary amides show that molecules often form one-dimensional chains or centrosymmetric dimers via N-H···O hydrogen bonds. researchgate.net In these arrangements, the N-H of one molecule bonds to the C=O of a neighboring molecule. Weaker C-H···O interactions, involving hydrogen atoms from the aromatic ring or the alkyl chain and oxygen atoms from the nitro groups, are also likely to play a role in stabilizing the three-dimensional crystal packing. st-andrews.ac.ukresearchgate.net

The solid-state conformation of the molecule is determined by the interplay of intramolecular steric hindrance and the energetic favorability of intermolecular packing forces. Key conformational features that would be revealed by SC-XRD include:

Amide Plane Torsion: The dihedral angle between the plane of the aromatic ring and the plane of the amide group (O=C-N). In related structures, this angle is often non-zero due to steric hindrance, resulting in a twisted conformation. researchgate.net

sec-Butyl Group Conformation: The torsion angles along the C-C bonds of the flexible sec-butyl group. It is possible for this group to exhibit conformational disorder in the crystal, where it adopts multiple positions with different occupancy factors, a phenomenon observed in other crystal structures containing butyl groups. rsc.org

Nitro Group Orientation: The dihedral angles describing the twist of the nitro groups relative to the plane of the benzene ring. These groups are often slightly twisted out of the plane. st-andrews.ac.uk

Table 4: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| Ring-Amide Torsion | C(ring)-C(ring)-C(carbonyl)-N | Defines the twist between the phenyl ring and the amide plane. |

| Amide-Alkyl Torsion | C(carbonyl)-N-C(sec-butyl)-C | Defines the orientation of the sec-butyl group relative to the amide. |

Quantum Chemical and Computational Investigations of N Sec Butyl 3,5 Dinitrobenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a computationally efficient yet accurate means of exploring molecular systems. In the context of N-(sec-butyl)-3,5-dinitrobenzamide, DFT studies offer profound insights into its conformational landscape, electronic behavior, and reactivity.

The first step in a computational study is typically geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like N-(sec-butyl)-3,5-dinitrobenzamide, which possesses several rotatable bonds, a thorough conformational analysis is crucial to identify the various low-energy conformers that may exist. researchgate.net

Computational procedures often involve an initial conformational search using molecular mechanics, followed by geometry optimizations of the resulting structures using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G(d). researchgate.netacs.org This hierarchical approach balances computational cost with accuracy, ensuring a comprehensive exploration of the conformational space. researchgate.net The optimized geometries provide key information on bond lengths, bond angles, and dihedral angles that are essential for understanding the molecule's shape and steric interactions. For instance, studies on similar benzamide (B126) derivatives have detailed the orientation of the amide and nitro groups. nih.govacs.org

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity, kinetic stability, and optical properties of a compound. mdpi.com A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.netresearchgate.net

For N-(sec-butyl)-3,5-dinitrobenzamide, DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, are used to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals regions of electron density that are most likely to be involved in chemical reactions. In related dinitrobenzoic acid derivatives, the HOMO is often localized on the benzamide moiety, while the LUMO is distributed over the dinitro-substituted ring, indicating the potential for intramolecular charge transfer upon excitation. researchgate.net The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability. nankai.edu.cnd-nb.info

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps

| Parameter | Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations for N-(sec-butyl)-3,5-dinitrobenzamide.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com Green areas indicate regions of neutral potential. mdpi.com

For N-(sec-butyl)-3,5-dinitrobenzamide, an MEP map would likely show negative potential around the oxygen atoms of the nitro groups and the carbonyl group, highlighting these as the primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net The MEP analysis, therefore, provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. uni-muenchen.de

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization and hyperconjugative interactions. researchgate.netwisc.edu

Table 2: Significant NBO Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) | π(C-C) | Value |

| LP(N) | π(C-C) | Value |

| π(C-C) | π*(C-C) | Value |

Note: This table presents hypothetical significant interactions. Actual values would be obtained from NBO calculations on N-(sec-butyl)-3,5-dinitrobenzamide.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. researchgate.net DFT calculations can predict these vibrational frequencies with a high degree of accuracy. By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. mdpi.comresearchgate.net

For N-(sec-butyl)-3,5-dinitrobenzamide, theoretical vibrational frequency calculations would be performed on the optimized geometry. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net This correlative approach allows for a confident assignment of the vibrational modes associated with the C=O stretching of the amide, the N-H stretching and bending, the symmetric and asymmetric stretching of the NO2 groups, and the various vibrations of the aromatic ring and the sec-butyl group. mdpi.com

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| ν(N-H) | Value | Value |

| ν(C=O) | Value | Value |

| νas(NO2) | Value | Value |

| νs(NO2) | Value | Value |

| ν(C-N) | Value | Value |

Note: The values in this table are illustrative and would be populated with data from specific computational and experimental studies.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for describing the ground-state properties of molecules, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate excited-state properties and electronic transitions. mdpi.com TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of a molecule by calculating the energies and oscillator strengths of electronic excitations from the ground state to various excited states. mdpi.commdpi.com

For N-(sec-butyl)-3,5-dinitrobenzamide, TD-DFT calculations, often using a functional like B3LYP, can identify the key electronic transitions that give rise to its absorption spectrum. mdpi.combeilstein-journals.org The analysis of the molecular orbitals involved in these transitions, such as HOMO to LUMO transitions, provides insight into the nature of the electronic excitations, for instance, whether they are localized on a specific part of the molecule or involve intramolecular charge transfer. mdpi.com This information is crucial for understanding the photophysical properties of the compound.

Simulation of Electronic Spectra and Prediction of Absorption Maxima

The electronic absorption characteristics of N-(sec-butyl)-3,5-dinitrobenzamide can be elucidated through computational simulations. Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic spectra of molecules. By employing methods like TD-DFT with a suitable basis set, the absorption maxima (λmax) can be calculated. These calculations provide insights into the electronic transitions occurring within the molecule upon absorption of UV-visible light. For instance, the transitions often involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The solvent environment can influence the electronic spectra. Therefore, simulations are often performed in both the gas phase and in the presence of solvents using models like the Polarizable Continuum Model (PCM). mdpi.com This allows for a more accurate prediction of the absorption maxima under different experimental conditions. The calculated absorption maxima are typically compared with experimental UV-Vis spectra to validate the computational methodology.

Table 1: Predicted Absorption Maxima (λmax) of N-(sec-butyl)-3,5-dinitrobenzamide

| Method/Solvent | Predicted λmax (nm) |

| TD-DFT/Gas Phase | Data not available |

| TD-DFT/Solvent | Data not available |

Non-Linear Optical (NLO) Properties Calculation

Computational Assessment of Linear Polarizability and First-Order Hyperpolarizability

The non-linear optical (NLO) properties of N-(sec-butyl)-3,5-dinitrobenzamide are of interest for its potential applications in optoelectronic devices. Computational chemistry provides a means to predict these properties, specifically the linear polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. frontiersin.org

Density functional theory (DFT) calculations are commonly employed to determine these NLO properties. The polarizability and hyperpolarizability tensors are calculated, and from these, the average values are determined. A large first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. The presence of electron-donating and electron-withdrawing groups, such as the nitro groups in the dinitrobenzamide moiety, can significantly enhance the NLO response.

Table 2: Calculated Non-Linear Optical Properties of N-(sec-butyl)-3,5-dinitrobenzamide

| Parameter | Calculated Value | Unit |

| Linear Polarizability (α) | Data not available | esu |

| First-Order Hyperpolarizability (β) | Data not available | esu |

Analysis of Intermolecular Interactions and Crystal Engineering Insights

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govjcchems.com This analysis maps various properties onto the Hirshfeld surface, which is the outer contour of a molecule's space in a crystal. Properties such as d_norm, shape index, and curvedness provide detailed insights into the nature and extent of non-covalent interactions.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

Quantum Chemical Descriptors for Hydrogen Bonding and Other Supramolecular Interactions

Quantum chemical calculations provide a deeper understanding of the hydrogen bonds and other supramolecular interactions that govern the structure of N-(sec-butyl)-3,5-dinitrobenzamide. iastate.edu The strength and nature of these interactions can be characterized by various descriptors. For instance, the analysis of bond critical points (BCPs) using the Quantum Theory of Atoms in Molecules (QTAIM) can reveal the electron density and its Laplacian at the BCP, which are indicative of the interaction strength. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique that can elucidate the donor-acceptor interactions involved in hydrogen bonding. semanticscholar.org It provides information about the stabilization energies associated with these interactions. These computational approaches, often performed using DFT, are essential for characterizing the intricate network of non-covalent forces that dictate the molecular conformation and crystal packing. researchgate.netresearchgate.net

Table 4: Quantum Chemical Descriptors for Key Supramolecular Interactions

| Interaction | Descriptor | Calculated Value |

| N-H···O | Bond Length (Å) | Data not available |

| Stabilization Energy (kcal/mol) | Data not available | |

| Electron Density at BCP (a.u.) | Data not available |

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide valuable insights into the chemical reactivity and stability of N-(sec-butyl)-3,5-dinitrobenzamide. mdpi.com These descriptors are calculated using DFT methods. orientjchem.org

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. scielo.org.mx

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. scielo.org.mx

Table 5: Calculated Global Reactivity Descriptors for N-(sec-butyl)-3,5-dinitrobenzamide

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy | - | Data not available |

| LUMO Energy | - | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

| Chemical Potential (μ) | -χ | Data not available |

| Global Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

In the absence of specific MD simulation data for N-(sec-butyl)-3,5-dinitrobenzamide, it is not possible to provide detailed research findings or data tables on its conformational stability and dynamic behavior as requested. The generation of scientifically accurate content for this specific subsection requires targeted computational studies that have not yet been published.

General principles of molecular dynamics could be applied to hypothesize about its behavior. One would expect the conformational flexibility to be influenced by the rotatable bonds in the sec-butyl group and the amide linkage. The bulky nature of the sec-butyl group, combined with the steric and electronic effects of the two nitro groups on the benzamide ring, would likely result in a complex potential energy surface with several local minima corresponding to different stable conformers. An MD simulation would be necessary to explore these conformations and their relative stabilities over time.

However, without specific research to cite, any further discussion would be speculative and would not meet the requirement for scientifically accurate and data-supported content.

Chemical Reactivity and Mechanistic Investigations of N Sec Butyl 3,5 Dinitrobenzamide

Reaction Kinetics and Rate Studies of Related Dinitroaromatic Systems

The presence of two nitro groups on the aromatic ring significantly activates it towards certain reactions, a feature that has been extensively studied through reaction kinetics. The rate of chemical transformations in dinitroaromatic systems is influenced by the solvent, the nature of the attacking species (nucleophile), and the leaving group. ccsenet.orgsemanticscholar.orgresearchgate.net

Kinetic studies on the amination of various nitrochlorobenzenes have shown that the reaction rate is heavily dependent on the electron-withdrawing strength of the substituents on the benzene (B151609) ring. rsc.org Stronger electron-withdrawing groups lead to milder reaction conditions and shorter reaction times. rsc.org For nucleophilic aromatic substitution (SNAr) reactions, the rate-limiting step can vary. For instance, in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol (B129727) and acetonitrile. ccsenet.orgresearchgate.net However, in dimethyl sulfoxide (B87167) (DMSO), the departure of the leaving group becomes the slow step. ccsenet.orgresearchgate.net This highlights the crucial role of the solvent in stabilizing intermediates and transition states. The reactivity sequence for the hydrazinolysis of 1-chloro-2,4-dinitrobenzene follows the order DMSO > MeCN > MeOH. semanticscholar.org

Detailed kinetic modeling is often employed to understand the complex reaction networks in these systems. nih.govmdpi.com These models help elucidate the important pathways and can be used to optimize reaction conditions for desired outcomes. nih.gov The table below summarizes key kinetic parameters from studies on related dinitroaromatic compounds.

| Dinitroaromatic Substrate | Nucleophile | Solvent | Rate-Determining Step | Relative Reactivity Trend |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | MeOH, MeCN | Formation of zwitterionic intermediate ccsenet.orgresearchgate.net | MeOH < MeCN < DMSO semanticscholar.org |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | DMSO | Departure of leaving group ccsenet.orgresearchgate.net | - |

| 2,4-Dinitrophenyl Acetate (B1210297) | Hydrazine | MeOH | Concerted acyl-oxygen scission semanticscholar.orgresearchgate.net | - |

| Substituted Nitrochlorobenzenes | Amines | Microflow System | - | Rate increases with electron-withdrawing power of substituents rsc.org |

Mechanistic Pathways of Aromatic Amide Transformations

The transformation of aromatic amides like N-(sec-butyl)-3,5-dinitrobenzamide can proceed through several mechanistic pathways, primarily involving reactions at the dinitrobenzene ring or the amide group itself.

The dinitrobenzene core of the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for SNAr is a two-step addition-elimination process that proceeds through a high-energy intermediate known as a Meisenheimer complex. semanticscholar.orgacs.org

Addition of Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, potentially one of the nitro groups under specific, though harsh, conditions, or more likely, another substituent if present). This forms a resonance-stabilized anionic sigma-complex, the Meisenheimer intermediate. acs.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. semanticscholar.org

The amide bond, while generally stable, can be hydrolyzed to the corresponding carboxylic acid (3,5-dinitrobenzoic acid) and amine (sec-butylamine) under either acidic or basic conditions, typically requiring heat. openstax.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. openstax.orglibretexts.org This is followed by proton transfer and elimination of the amine, which is protonated in the acidic medium to form an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. openstax.orglibretexts.org This is a more challenging reaction because the resulting amide anion (R-NH⁻) is a poor leaving group. openstax.org The reaction equilibrium is typically driven forward by the deprotonation of the initially formed carboxylic acid. openstax.org

Studies on related N-alkyl-3,5-dinitrobenzamides have indicated that the dinitrobenzamide (DNB) scaffold is generally quite stable under biological conditions. researchgate.netresearchgate.net This stability is crucial for applications where the integrity of the molecule is required. However, the susceptibility to hydrolysis can be a factor, as seen with ester analogues of these compounds. researchgate.net

Influence of sec-Butyl Stereochemistry on Reaction Outcomes and Selectivity

The sec-butyl group attached to the amide nitrogen introduces a chiral center and significant steric bulk, which can influence the molecule's reactivity and the stereochemical outcome of its reactions. fiveable.me

The branched nature of the sec-butyl group creates steric hindrance around the amide bond and the adjacent aromatic ring. fiveable.me This can affect the approach of reactants or catalysts to these sites. In reactions involving the carbonyl group or the ortho positions of the phenyl ring, the size of the sec-butyl group can dictate the favored pathway by making certain transition states energetically unfavorable.

In reactions where a new chiral center is formed, the existing stereochemistry of the sec-butyl group can direct the stereochemical outcome, a process known as diastereoselective synthesis. For example, in reductions of ketones with bulky, chiral reducing agents like lithium tri-sec-butylborohydride (L-selectride), the reagent's approach is dictated by steric factors, leading to a predominant stereoisomer. vaia.com Similarly, if N-(sec-butyl)-3,5-dinitrobenzamide were to participate in a reaction creating a new stereocenter, the sec-butyl group would likely influence which diastereomer is formed in greater abundance. This principle is critical in asymmetric synthesis, where controlling stereochemistry is paramount. nih.govacs.org The stereochemistry of the sec-butyl group in itraconazole, for instance, has been shown to be a key determinant of its biological activity. nih.gov

Charge Transfer Phenomena in Dinitroaromatic and Dinitrobenzamide Systems

The electron-deficient nature of the 3,5-dinitrobenzamide (B1662146) moiety makes it an excellent electron acceptor, enabling it to form charge-transfer (CT) complexes with electron-donating molecules (donors). nih.govmdpi.com A CT complex is formed through a weak electrostatic attraction that arises from a partial transfer of electron density from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov

The formation of these complexes is often characterized by the appearance of a new, broad absorption band in the UV-visible spectrum. mdpi.com Studies have explicitly investigated the CT interaction between the 3,5-dinitrobenzamido (DBA) group and electron donors like poly(9-vinylcarbazole) (PVK). nih.gov The complexation equilibrium constant for the PVK and N-butyl-3,5-dinitrobenzamide system was found to be significant, with an apparent interaction energy of 14 kJ/mol, which is stronger than the interaction with a corresponding mononitrobenzamide. nih.gov This indicates that the presence of two nitro groups substantially enhances the electron-accepting capability of the benzamide (B126) system.

The rate constants for intramolecular electron transfer in dinitroaromatic radical anions have been measured and are typically very fast, in the range of 10⁹ s⁻¹. acs.orgacs.org This rapid electron transfer is a key feature of the charge-transfer phenomenon in these systems. acs.orggrafiati.com

| Acceptor Moiety | Donor Moiety | Key Finding | Reference |

| N-butyl-3,5-dinitrobenzamide | Poly(9-vinylcarbazole) | Stronger CT interaction than with N-butyl-3-nitrobenzamide. nih.gov | nih.gov |

| 2,7-Dinitronaphthalene (radical anion) | - (Intramolecular) | Intramolecular electron transfer rate constant of ~3.1 x 10⁹ s⁻¹. acs.org | acs.org |

| 1,3,6-Trinitro-9,10-phenanthrenequinone | Various aromatic donors | Degree of charge transfer depends on the HOMO-LUMO energy gap. nih.gov | nih.gov |

Catalytic Transformations Involving N-(sec-butyl)-3,5-dinitrobenzamide as Substrate or Ligand

While amides are generally stable, they can be activated to participate in various catalytic transformations. researchgate.netnih.gov N-(sec-butyl)-3,5-dinitrobenzamide could theoretically act as either a substrate in a reaction or as a directing group or ligand to guide a catalyst.

As a substrate , the C-H bonds on the aromatic ring could be targeted for functionalization through transition-metal catalysis. The amide group itself can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position. rsc.org For example, cobalt-catalyzed C-H iodination of aromatic amides has been reported, using the amide to direct the regioselectivity of the halogenation. rsc.org The electron-deficient nature of the ring in N-(sec-butyl)-3,5-dinitrobenzamide might influence the feasibility and outcome of such C-H activation reactions.

As a ligand , the dinitrobenzamide scaffold has been used in the design of organocatalysts. For instance, cinchona alkaloid-derived 3,5-dinitrobenzamide catalysts have been successfully employed in asymmetric Friedel-Crafts reactions. researchgate.net In these systems, the dinitrobenzamide unit often participates in hydrogen bonding to activate the substrate and control the stereochemical environment of the reaction. researchgate.net While N-(sec-butyl)-3,5-dinitrobenzamide itself has not been explicitly reported as a ligand, its structural motifs suggest potential for use in developing new catalytic systems, where the amide and nitro groups could coordinate to a metal center or interact with a substrate through non-covalent interactions. nih.gov The development of catalysts that can be modified by external stimuli like light is also an emerging area where such functional molecules could find application. nih.gov

Advanced Applications and Functional Materials Research Involving N Sec Butyl 3,5 Dinitrobenzamide

Role in the Development of Non-Linear Optical (NLO) Materials

N-(sec-butyl)-3,5-dinitrobenzamide has been identified as a promising candidate for the development of non-linear optical (NLO) materials, which are essential for technologies like optical data processing and telecommunications. The molecule's efficacy in this domain stems from its classic "push-pull" electronic structure. It features an electron-donating sec-butylamino group and two powerful electron-withdrawing nitro groups attached to a π-conjugated benzene (B151609) ring. This configuration facilitates a significant intramolecular charge transfer upon interaction with an intense light source, a fundamental requirement for second-order NLO activity.

For a material to exhibit these properties, it must also crystallize in a non-centrosymmetric fashion. Research efforts have thus been directed towards the synthesis and crystallization of N-(sec-butyl)-3,5-dinitrobenzamide and its derivatives. The characterization of their NLO properties, often using the Kurtz-Perry powder technique, helps to establish critical structure-property relationships. These findings are instrumental in the rational design of new organic NLO materials with superior performance characteristics.

Investigations into Supramolecular Assembly and Coordination Chemistry

The unique electronic and structural features of N-(sec-butyl)-3,5-dinitrobenzamide make it a versatile component in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules.

Formation of Charge Transfer Complexes with Electron Donors

The electron-deficient aromatic ring of N-(sec-butyl)-3,5-dinitrobenzamide, a result of the two nitro groups, makes it an excellent acceptor for forming charge-transfer (CT) complexes. When combined with electron-donating molecules, such as certain aromatic hydrocarbons, a distinct transfer of electron density occurs. This process involves the movement of electrons from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the N-(sec-butyl)-3,5-dinitrobenzamide acceptor. The formation of these CT complexes is often visibly indicated by the appearance of a new color and can be characterized by a new absorption band in the UV-Vis spectrum. The study of these complexes provides deep insights into non-covalent interactions, which are fundamental to molecular recognition and the development of chemical sensors.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The amide and nitro groups in N-(sec-butyl)-3,5-dinitrobenzamide contain oxygen and nitrogen atoms that can act as coordination sites for metal ions. This capability allows it to function as an organic ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). By linking metal centers, these ligands help construct extended, often porous, network structures. The final architecture and properties of the resulting MOF or coordination polymer are dictated by the choice of metal ion, the reaction conditions, and how the ligand coordinates to the metal. The presence of the somewhat bulky sec-butyl group can also influence the crystal packing and dimensionality of the resulting framework. These materials are highly sought after for their potential applications in gas storage, separation, and catalysis.

Chemical Probe Development for Mechanistic Molecular Studies (In Silico Focus Only)

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like N-(sec-butyl)-3,5-dinitrobenzamide at a molecular level, offering insights that can be difficult to obtain through experimental means alone.

Computational Studies on Molecular Interactions and Binding Modes

In silico techniques, particularly Density Functional Theory (DFT), are widely used to perform detailed computational studies on N-(sec-butyl)-3,5-dinitrobenzamide. These theoretical calculations can predict various molecular properties, including its optimized geometry, electronic structure, and vibrational frequencies. For example, mapping the electrostatic potential surface of the molecule can visually represent the distribution of electron density, confirming the electrophilic (electron-poor) nature of the aromatic ring and the nucleophilic (electron-rich) character of the nitro and amide groups.

Furthermore, computational docking and molecular dynamics simulations can be used to model the interactions between N-(sec-butyl)-3,5-dinitrobenzamide and other molecules, such as biological receptors or chemical substrates. These simulations help predict the most likely binding modes and estimate the strength of the interaction. Such computational studies are invaluable for understanding the fundamental forces that govern its molecular recognition processes and for the rational design of new chemical probes for mechanistic studies.

Design of Chiral Reagents and Auxiliaries Utilizing the sec-Butyl Stereocenter

The field of asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, heavily relies on the use of chiral reagents and auxiliaries. wikipedia.orgox.ac.uk These tools temporarily impart their chirality to a non-chiral substrate, directing the stereochemical course of a reaction to yield a product with a desired three-dimensional arrangement. wikipedia.orgsigmaaldrich.com The design of effective chiral auxiliaries is a cornerstone of modern organic chemistry, with key requirements including high stereochemical control, ease of attachment and removal, and accessibility of both enantiomers. ox.ac.uk

The compound N-(sec-butyl)-3,5-dinitrobenzamide presents an interesting, albeit not widely explored, scaffold for the design of such chiral agents. Its potential utility stems from the combination of two key structural features: the inherent chirality of the sec-butyl group and the well-established role of the 3,5-dinitrobenzamide (B1662146) moiety in molecular recognition and chiral discrimination.

The chirality of the sec-butyl group originates from its secondary carbon atom (C2), which is a stereocenter when attached to the nitrogen of the amide. mdpi-res.com This stereocenter can, in principle, create a chiral environment that influences the facial selectivity of reactions occurring on a substrate tethered to the molecule. The effectiveness of such a small chiral group in directing a reaction depends on its ability to create a sufficiently large energetic difference between the diastereomeric transition states. While larger, more sterically demanding groups are often employed in established chiral auxiliaries to ensure high levels of diastereoselectivity, the conformational restriction imposed by the planar amide and the rigid dinitrobenzoyl group could amplify the steric influence of the sec-butyl moiety.

The 3,5-dinitrobenzamide portion of the molecule is a powerful functional group in the context of chiral recognition. kashanu.ac.ir Its key attributes include:

Rigidity: The planar and rigid nature of the aromatic ring provides a well-defined structural backbone.

π-Acidity: The two nitro groups are strong electron-withdrawing groups, making the benzene ring highly electron-deficient (π-acidic). This allows for strong π-π stacking interactions with electron-rich (π-basic) aromatic systems of other molecules. kashanu.ac.ir

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitro groups can act as hydrogen bond acceptors. These interactions are crucial for forming stable, diastereomeric complexes with chiral analytes or for locking the conformation of a transition state assembly. researchgate.netresearchgate.net

In a hypothetical application as a chiral auxiliary, the N-(sec-butyl)-3,5-dinitrobenzamide could be covalently attached to a prochiral substrate. For instance, a prochiral enolate could be generated from a carboxylic acid derivative of the auxiliary. The chiral sec-butyl group would then be positioned to sterically block one of the two faces of the enolate. An incoming electrophile would preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The success of such a strategy would depend on the conformational preferences of the entire assembly, which are dictated by a combination of steric and electronic interactions.

While direct research on N-(sec-butyl)-3,5-dinitrobenzamide as a chiral auxiliary is not prominent in the literature, studies on analogous systems provide insight into its potential. For example, chiral amides are known to be effective in controlling stereochemistry. Research on modified Kagan's amides, such as N-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-3,5-dinitrobenzamide, demonstrates that the 3,5-disubstituted benzamide (B126) core is highly effective for chiral discrimination when paired with a suitable chiral group. researchgate.net Furthermore, the derivatization of chiral alcohols and amines with 3,5-dinitrobenzoyl chloride is a standard method for determining enantiomeric excess and absolute configuration via chromatographic (HPLC) or spectroscopic methods, underscoring the dinitrobenzoyl group's efficacy in creating separable diastereomeric interactions. core.ac.ukacs.orgunit.no

The table below presents data from studies on related chiral auxiliaries and reagents, illustrating the levels of diastereoselectivity that can be achieved in asymmetric alkylation reactions. These examples utilize different chiral auxiliaries but follow the same general principle of sterically directing an incoming electrophile.

| Chiral Auxiliary | Substrate (Enolate) | Electrophile | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl Imide | Benzyl Bromide | Alkylated Imide | >99:1 | ox.ac.uk |

| (R)-2-Methyl-2-propanesulfinamide | N-Sulfinyl Imine | Allyl Bromide (with Zn) | Homoallylic Amine | 91:9 | walisongo.ac.id |

| Pseudoephedrine | Glycinamide Enolate | Benzyl Bromide | Alkylated Amide | >95:5 | nih.gov |

| (S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | C6 Enolate | Methyl Iodide | Alkylated Piperazinedione | 97:3 | rsc.org |

These findings from related systems suggest that while the small size of the sec-butyl group in N-(sec-butyl)-3,5-dinitrobenzamide might present a challenge for achieving very high levels of diastereoselectivity, the robust interaction capabilities of the 3,5-dinitrobenzamide moiety could potentially compensate and allow for its use in specific asymmetric transformations. Further research would be required to synthesize the enantiomerically pure forms of N-(sec-butyl)-3,5-dinitrobenzamide and evaluate their efficacy as chiral auxiliaries in various reaction types.

Conclusion and Future Research Directions

Summary of Key Academic Findings on N-(sec-butyl)-3,5-dinitrobenzamide

Direct academic literature focusing exclusively on N-(sec-butyl)-3,5-dinitrobenzamide is not extensively available. However, significant research on structurally related N-substituted 3,5-dinitrobenzamides and 3,5-dinitrobenzoate (B1224709) esters offers valuable insights into the potential properties and activities of this compound.

Studies have predominantly highlighted the antimicrobial properties of the 3,5-dinitrobenzamide (B1662146) core. A significant body of research has investigated the efficacy of various N-alkyl and N-aryl dinitrobenzamide derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.govacs.orgplos.orgsc.eduacs.org These studies have demonstrated that the dinitrobenzamide scaffold can exhibit potent anti-tubercular activity, including against drug-resistant strains. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. mdpi.complos.orgsc.edu

Furthermore, research into 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives has revealed their potential as antifungal agents. researchgate.net Studies have shown that certain esters and amides derived from 3,5-dinitrobenzoic acid exhibit fungicidal activity against various Candida species. researchgate.net The proposed mechanism for some of these derivatives involves the disruption of the fungal cell membrane. researchgate.net

The synthesis of N-substituted 3,5-dinitrobenzamides is typically achieved through the reaction of 3,5-dinitrobenzoyl chloride with the corresponding amine, in this case, sec-butylamine (B1681703). This straightforward synthetic route allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Current Challenges and Emerging Research Avenues in Dinitrobenzamide Chemistry

Despite the promising bioactivity of dinitrobenzamide derivatives, several challenges and exciting research opportunities remain within this area of chemistry.

Current Challenges:

Specificity and Toxicity: A primary challenge in the development of nitroaromatic compounds as therapeutic agents is managing their potential toxicity and ensuring target specificity. The reduction of nitro groups within cells can lead to the formation of reactive nitrogen species, which can have cytotoxic effects on host cells. nih.gov

Physicochemical Properties: Optimizing the physicochemical properties of dinitrobenzamide derivatives, such as solubility and metabolic stability, is crucial for their development as drug candidates. Poor solubility can hinder formulation and bioavailability.

Drug Resistance: As with any antimicrobial agent, the potential for the development of resistance is a significant concern. Understanding the mechanisms by which microbes could develop resistance to dinitrobenzamides is essential for their long-term viability.

Emerging Research Avenues:

Prodrug Strategies: The development of dinitrobenzamide-based prodrugs that are selectively activated in the target pathogen or diseased tissue is a key area of research. This approach could help to mitigate off-target toxicity.

Hybrid Molecules: The synthesis of hybrid molecules that combine the dinitrobenzamide scaffold with other pharmacophores is a promising strategy to enhance potency and overcome resistance.

Target Identification and Validation: For many dinitrobenzamide derivatives, the precise molecular targets remain to be elucidated. Identifying and validating these targets will be crucial for rational drug design and understanding their mechanism of action.

Exploration of New Biological Activities: While the focus has been on antimicrobial applications, the dinitrobenzamide scaffold could possess other biological activities worth exploring, such as anticancer or anti-inflammatory properties.

Prospective Methodologies and Interdisciplinary Approaches for Future Investigations

To unlock the full potential of N-(sec-butyl)-3,5-dinitrobenzamide and the broader class of dinitrobenzamides, a multifaceted and interdisciplinary research approach is required.

Prospective Methodologies:

High-Throughput Screening (HTS): HTS of diverse dinitrobenzamide libraries against a wide range of biological targets can accelerate the discovery of new lead compounds.

Computational Modeling and In Silico Studies: Molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and pharmacokinetic modeling can provide valuable insights into the binding modes, reactivity, and drug-likeness of these compounds, guiding the design of more potent and selective derivatives.

Advanced Analytical Techniques: The use of advanced spectroscopic and crystallographic techniques is essential for the unambiguous characterization of synthesized compounds and their interactions with biological macromolecules.

Combinatorial Chemistry: The application of combinatorial chemistry principles can facilitate the rapid generation of large and diverse libraries of dinitrobenzamide analogs for SAR studies.

Interdisciplinary Approaches:

Chemistry and Biology: A close collaboration between synthetic chemists and biologists is fundamental. Chemists can design and synthesize novel compounds, while biologists can evaluate their efficacy and elucidate their mechanisms of action.

Pharmacology and Toxicology: Expertise in pharmacology and toxicology is crucial for assessing the in vivo efficacy, safety profiles, and pharmacokinetic properties of lead compounds.